molecular formula C7H14GeO B14445271 1-(Trimethylgermyl)but-2-en-1-one CAS No. 73452-02-5

1-(Trimethylgermyl)but-2-en-1-one

Cat. No.: B14445271
CAS No.: 73452-02-5
M. Wt: 186.82 g/mol
InChI Key: ACSIVZAWBZRMRM-UHFFFAOYSA-N
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Description

1-(Trimethylgermyl)but-2-en-1-one is an organogermanium compound characterized by the presence of a germanium atom bonded to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylgermyl)but-2-en-1-one typically involves the reaction of trimethylgermanium chloride with but-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylgermyl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium-containing oxides.

    Reduction: Reduction reactions can convert the compound into different germanium-containing species.

    Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed:

    Oxidation: Germanium oxides.

    Reduction: Reduced germanium species.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

1-(Trimethylgermyl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(Trimethylgermyl)but-2-en-1-one involves its interaction with molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Trimethylgermyl-substituted Thiophene 1,1-Dioxides: These compounds share the trimethylgermyl group but differ in their core structure.

    Trimethylsilyl-substituted Compounds: Similar in structure but contain silicon instead of germanium.

Uniqueness: 1-(Trimethylgermyl)but-2-en-1-one is unique due to the presence of the germanium atom, which imparts distinct electronic and chemical properties compared to its silicon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.

Properties

CAS No.

73452-02-5

Molecular Formula

C7H14GeO

Molecular Weight

186.82 g/mol

IUPAC Name

1-trimethylgermylbut-2-en-1-one

InChI

InChI=1S/C7H14GeO/c1-5-6-7(9)8(2,3)4/h5-6H,1-4H3

InChI Key

ACSIVZAWBZRMRM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)[Ge](C)(C)C

Origin of Product

United States

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